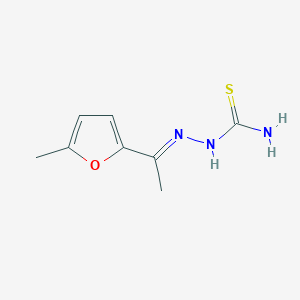![molecular formula C30H28N2O B15015457 2,2-bis(4-methylphenyl)-N'-[(1Z)-1-(naphthalen-1-yl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B15015457.png)
2,2-bis(4-methylphenyl)-N'-[(1Z)-1-(naphthalen-1-yl)ethylidene]cyclopropanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-BIS(4-METHYLPHENYL)-N’-[(1Z)-1-(NAPHTHALEN-1-YL)ETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a cyclopropane ring, a hydrazide group, and aromatic substituents, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-BIS(4-METHYLPHENYL)-N’-[(1Z)-1-(NAPHTHALEN-1-YL)ETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the hydrazide intermediate: This step involves the reaction of 2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.
Condensation reaction: The hydrazide intermediate is then reacted with 1-NAPHTHALEN-1-YLETHANONE in the presence of an acid catalyst to form the final product, 2,2-BIS(4-METHYLPHENYL)-N’-[(1Z)-1-(NAPHTHALEN-1-YL)ETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,2-BIS(4-METHYLPHENYL)-N’-[(1Z)-1-(NAPHTHALEN-1-YL)ETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogenating agents (chlorine, bromine), room temperature or elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups on the aromatic rings.
科学的研究の応用
2,2-BIS(4-METHYLPHENYL)-N’-[(1Z)-1-(NAPHTHALEN-1-YL)ETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2,2-BIS(4-METHYLPHENYL)-N’-[(1Z)-1-(NAPHTHALEN-1-YL)ETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, proliferation, and apoptosis.
Generating reactive intermediates: Leading to oxidative stress and cellular damage.
類似化合物との比較
Similar Compounds
2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID: A precursor in the synthesis of the target compound.
1-NAPHTHALEN-1-YLETHANONE: Another precursor used in the condensation reaction.
Other hydrazide derivatives:
Uniqueness
2,2-BIS(4-METHYLPHENYL)-N’-[(1Z)-1-(NAPHTHALEN-1-YL)ETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE is unique due to its combination of a cyclopropane ring, hydrazide group, and aromatic substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C30H28N2O |
|---|---|
分子量 |
432.6 g/mol |
IUPAC名 |
2,2-bis(4-methylphenyl)-N-[(Z)-1-naphthalen-1-ylethylideneamino]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C30H28N2O/c1-20-11-15-24(16-12-20)30(25-17-13-21(2)14-18-25)19-28(30)29(33)32-31-22(3)26-10-6-8-23-7-4-5-9-27(23)26/h4-18,28H,19H2,1-3H3,(H,32,33)/b31-22- |
InChIキー |
UQBLWXKYMXYZGU-VAMRJTSQSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)N/N=C(/C)\C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C |
正規SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NN=C(C)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B15015379.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B15015382.png)
![2,4-dichloro-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15015390.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15015392.png)
![2-Bromo-4-chloro-6-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B15015403.png)
![3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B15015411.png)
acetyl}hydrazinylidene)-N-(2-methylphenyl)butanamide](/img/structure/B15015424.png)

![(3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-N-(4-fluorophenyl)butanamide](/img/structure/B15015433.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chloro-2-methylphenyl)butanamide](/img/structure/B15015436.png)
![2-(Benzylsulfanyl)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide](/img/structure/B15015453.png)
![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]benzene-1,3-diamine](/img/structure/B15015455.png)
![(3E)-N-[4-(acetylamino)phenyl]-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B15015464.png)
![N-(3,4-Dimethylphenyl)-N-({N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15015466.png)
